1-(3-Chloro-2-methylphenyl)piperazine
Overview
Description
1-(3-Chloro-2-methylphenyl)piperazine is a chemical compound belonging to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a chloro group and a methyl group on the phenyl ring, which is attached to the piperazine ring
Mechanism of Action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often results in significant changes in biological activity .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylphenylamine with piperazine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the piperazine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)piperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)piperazine is similar to other piperazine derivatives, such as 1-(3-chlorophenyl)piperazine and 1-(2-methylphenyl)piperazine. its unique combination of chloro and methyl groups on the phenyl ring distinguishes it from these compounds. This structural difference can result in variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFFTOMNHATMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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